molecular formula C22H31N5O5 B10827763 4UN9Aou6G8 CAS No. 2170126-74-4

4UN9Aou6G8

Cat. No.: B10827763
CAS No.: 2170126-74-4
M. Wt: 445.5 g/mol
InChI Key: UEUNDURNLYLSNB-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The specific synthetic routes and reaction conditions for BMS-986278 are not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of the lysophosphatidic acid receptor 1 antagonist structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.

Chemical Reactions Analysis

BMS-986278 primarily undergoes reactions typical of small-molecule drugs, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its activity or stability.

    Reduction: This reaction can be used to modify specific functional groups, such as reducing ketones to alcohols.

    Substitution: This reaction can involve the replacement of one functional group with another, which can be crucial for modifying the drug’s properties.

Common reagents and conditions used in these reactions would include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific functional groups being targeted .

Mechanism of Action

BMS-986278 exerts its effects by blocking the action of lysophosphatidic acid receptor 1, a protein involved in the development of fibrosis in the lungs. By antagonizing this receptor, BMS-986278 can reduce the signaling pathways that lead to fibrosis, thereby slowing the progression of diseases like idiopathic pulmonary fibrosis and progressive pulmonary fibrosis .

Comparison with Similar Compounds

BMS-986278 is unique in its specific targeting of lysophosphatidic acid receptor 1. Similar compounds include:

    Nintedanib: Another antifibrotic agent used to treat idiopathic pulmonary fibrosis, but it works through a different mechanism by inhibiting multiple tyrosine kinases.

    Pirfenidone: This compound also treats idiopathic pulmonary fibrosis by reducing fibroblast proliferation and collagen synthesis, but it does not specifically target lysophosphatidic acid receptor 1.

The uniqueness of BMS-986278 lies in its targeted mechanism of action, which may offer advantages in terms of efficacy and safety compared to other treatments .

Properties

CAS No.

2170126-74-4

Molecular Formula

C22H31N5O5

Molecular Weight

445.5 g/mol

IUPAC Name

(1S,3S)-3-[2-methyl-6-[1-methyl-5-[[methyl(propyl)carbamoyl]oxymethyl]triazol-4-yl]pyridin-3-yl]oxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H31N5O5/c1-5-11-26(3)22(30)31-13-18-20(24-25-27(18)4)17-9-10-19(14(2)23-17)32-16-8-6-7-15(12-16)21(28)29/h9-10,15-16H,5-8,11-13H2,1-4H3,(H,28,29)/t15-,16-/m0/s1

InChI Key

UEUNDURNLYLSNB-HOTGVXAUSA-N

Isomeric SMILES

CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)O[C@H]3CCC[C@@H](C3)C(=O)O)C

Canonical SMILES

CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)OC3CCCC(C3)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.